Hexamethylenediamine

Description

This compound, solution appears as a clear colorless liquid. Burns although some effort is required to ignite. Soluble in water. Corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion. Used to make nylon.

Hexane-1,6-diamine is a C6 alkane-alpha,omega-diamine. It has a role as a human xenobiotic metabolite. It derives from a hydride of a hexane.

See also: Polihexanide (monomer of); Nylon 612 (14000 MW) (monomer of); Polihexanide hydrochloride (monomer of) ... View More ...

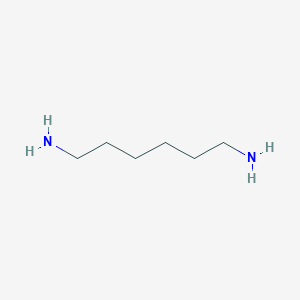

Structure

3D Structure

Properties

IUPAC Name |

hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQMVNRVTILPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2088-79-1 (mono-hydrochloride), 6055-52-3 (di-hydrochloride) | |

| Record name | Hexamethylene diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024922 | |

| Record name | 1,6-Hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline], HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR., Colorless crystalline solid or clear liquid. | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Diaminohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

401 °F at 760 mmHg (NTP, 1992), 205 °C, 199-205 °C, 401 °F | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

178 °F (NTP, 1992), 85 °C, 160 °F OC, 85 °C c.c., 178 °F | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Diaminohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, SOMEWHAT SOL IN ETHER, Water solubility = 2,460,000 mg/l at 4.5 °C, Solubility in water: soluble | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999), (anhyd) 0.799 at 60 °C (liquid), Relative density (water = 1): 0.93, 0.799 at 140 °F (70% sol), 0.933 at 20 °C | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (AIR= 1), Relative vapor density (air = 1): 3.8, 4.01 | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], Vapor pressure, Pa at 50 °C: 200, 1.1 mmHg at 122 °F, 3 mmHg at 140 °F | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Diaminohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

COLORLESS LEAFLETS, RHOMBIC BIPYRAMIDAL PLATES | |

CAS No. |

124-09-4, 73398-58-0 | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, vegetable-oil, N,N'-hexanediylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073398580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylene diamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-Hexanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA5J5B2QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLENE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

108 °F (NTP, 1992), 42 °C, 23-41 °C, 108 °F | |

| Record name | HEXAMETHYLENEDIAMINE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-HEXANEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/182 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Hexamethylenediamine: A Laboratory-Scale Synthesis and Purification Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory-scale synthesis and purification of hexamethylenediamine (HMDA), a crucial diamine intermediate in the synthesis of polyamides, notably Nylon 6,6.[1][2] This document outlines prevalent synthesis methodologies, detailed purification protocols, and critical safety considerations for handling the associated chemical agents.

Synthesis of this compound

The industrial production of this compound is predominantly achieved through the catalytic hydrogenation of adiponitrile (B1665535).[3][4] This method is also adaptable for laboratory-scale synthesis. An alternative, emerging route involves the biocatalytic conversion of adipic acid.[5][6]

1.1. Catalytic Hydrogenation of Adiponitrile

The most common method for producing HMDA is the hydrogenation of adiponitrile (ADN) in the presence of a metal catalyst.[3][4] The reaction proceeds via a two-step hydrogenation, with 6-aminohexanenitrile (B1265705) (AHN) as an intermediate.

Reaction Pathway: NC-(CH₂)₄-CN (Adiponitrile) + 2H₂ → H₂N-(CH₂)₅-CN (6-Aminohexanenitrile) H₂N-(CH₂)₅-CN (6-Aminohexanenitrile) + 2H₂ → H₂N-(CH₂)₆-NH₂ (this compound)

Common catalysts for this reaction include Raney Nickel (Raney Ni) and Raney Cobalt (Raney Co).[3] The reaction is typically carried out in a high-pressure reactor. To minimize the formation of by-products such as secondary and tertiary amines, excess ammonia (B1221849) is often used in industrial processes.[4][7] However, studies have shown high yields can be achieved under alkali-free conditions.[3][8]

1.2. Biocatalytic Conversion of Adipic Acid

An alternative "green" synthesis route involves the one-pot biocatalytic conversion of adipic acid to HMDA.[5][6] This process utilizes a cascade of enzymatic reactions involving carboxylic acid reductases (CARs) and transaminases (TAs).[5][6] While promising, this method is still largely in the research and development phase but presents a potential pathway from renewable feedstocks.[5][6] The process involves two sequential reduction and amination steps.[5][6]

Purification of this compound

Crude HMDA obtained from synthesis contains various impurities, which may include unreacted starting materials, intermediates like 6-aminocapronitrile, and by-products such as 1,2-diaminocyclohexane and various condensation products.[9] For applications like polymerization, high purity is essential. Common laboratory purification techniques include distillation and recrystallization.

2.1. Distillation

Distillation is a primary method for purifying crude HMDA.[10] Due to HMDA's relatively high boiling point (204-205°C), vacuum distillation is employed to prevent thermal degradation.[11]

-

Fractional Distillation: A fractional distillation column can be used to separate HMDA from lower and higher boiling point impurities.[12] For instance, water and some low-boiling impurities are removed in the initial fractions, while purified HMDA is collected as the main fraction. High-boiling by-products remain in the distillation residue.[10][13]

-

Dividing Wall Column (Petlyuk Column): Advanced distillation techniques, such as using a dividing wall column, can achieve high purity by allowing for the separation of low-boiling impurities, the desired product, and high-boiling impurities in a single column, with the purified HMDA being drawn from a side stream.[14]

-

Azeotropic Distillation: In some cases, impurities may form azeotropes with HMDA, complicating separation. Specific procedures, such as the addition of potassium hydroxide, can convert low-boiling impurities into high-boiling compounds that are more easily separated by distillation.[13][15]

2.2. Recrystallization

Recrystallization is an effective technique for obtaining high-purity solid HMDA.[9][16][17] The principle relies on the differential solubility of HMDA and its impurities in a given solvent at different temperatures.[17][18]

A suitable solvent for recrystallizing HMDA is one in which HMDA is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Hydrocarbons with 5 to 12 carbon atoms, such as cyclohexane (B81311) and hexane, have been shown to be effective.[12][16] The process involves dissolving the impure HMDA in a minimal amount of the hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to induce crystallization of pure HMDA.[16][17][18]

Data Summary

Table 1: Synthesis of this compound via Adiponitrile Hydrogenation

| Parameter | Raney Ni Catalyst | Raney Co Catalyst | Reference |

| Reaction Temperature | 60 - 100 °C | 60 - 80 °C | [3] |

| H₂ Pressure | 8 MPa | 8 MPa | [3] |

| Optimal Temperature | 100 °C | 80 °C | [3] |

| Max HMDA Yield | 100% | ~97% | [3] |

| Key Condition for High Yield | High HMDA content in reactant | High HMDA content in reactant | [3] |

Table 2: Purification of this compound

| Method | Key Parameters | Achieved Purity/Result | Reference |

| Vacuum Distillation | Head Temperature: ~113°C, Pressure: ~42 mm Hg | Removal of polarographically reducible impurities. | [15] |

| Distillation with KOH | 0.01 to 1.0 wt% KOH added to feed. | Converts low-boiling impurities to high-boiling residue. | [13] |

| Recrystallization | Solvent: Cyclohexane; Dissolution Temp: 30-60°C; Crystallization Temp: 0-20°C. | Separation of crystalline HMDA from solvent. | [16] |

| Fractional Distillation & Recrystallization | Distillation at 10 mm Hg followed by 5x recrystallization from hexane. | Purity >99.6 mole percent. | [12] |

Experimental Protocols

4.1. Protocol 1: Synthesis by Hydrogenation of Adiponitrile (Illustrative Lab Scale)

-

Warning: This procedure involves high-pressure hydrogen gas and flammable materials. It must be conducted in a properly rated high-pressure reactor (autoclave) within a fume hood by trained personnel.

-

Catalyst Preparation: Activate Raney Ni catalyst according to standard procedures.

-

Reactor Charging: To a high-pressure autoclave, add the activated Raney Ni catalyst (e.g., ADN/catalyst weight ratio of 15).[3]

-

Add the reactant solution, consisting of adiponitrile and a small amount of previously synthesized HMDA (e.g., ADN/HMDA volumetric ratio of 0.2).[3] The presence of HMDA in the initial charge has been shown to improve selectivity.[3]

-

Reaction: Seal the reactor and purge several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to 8 MPa.[3]

-

Begin stirring and heat the reactor to 80-100°C.[3]

-

Maintain the reaction for the required time (e.g., 45-60 minutes), monitoring hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture under an inert atmosphere to remove the catalyst. The resulting solution is crude HMDA.

4.2. Protocol 2: Purification by Recrystallization

-

Dissolution: Place the crude HMDA in an Erlenmeyer flask. Add a minimal amount of cyclohexane.[16]

-

Heat the mixture with gentle stirring on a hot plate in a fume hood to a temperature sufficient to dissolve the HMDA completely (typically 30-60°C).[16] Avoid boiling.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated carbon can be added to the hot solution before filtration to adsorb colored impurities.[17]

-

Crystallization: Cover the flask and allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[16][17]

-

Isolation: Collect the purified HMDA crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold cyclohexane to remove any residual mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a low temperature (below its melting point of approx. 42°C) to remove residual solvent.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.[19][20][21][22][23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Butyl, Neoprene), safety goggles with side shields, a face shield, and a lab coat or chemical-resistant apron.[19][22][23]

-

Ventilation: Handle HMDA in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[19][20]

-

Handling Precautions: Avoid contact with skin and eyes.[19] Molten HMDA can cause severe burns.[19] Avoid creating dust. Use non-sparking tools and prevent electrostatic discharge.[20]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, segregated from strong oxidants and acids.[19][20]

-

First Aid:

-

Skin Contact: Immediately wash the affected area thoroughly with plenty of water. Remove contaminated clothing. For burns from molten material, cool the area with running water and seek immediate hospital treatment.[19]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an eye specialist.[19]

-

Ingestion: Rinse mouth with water and drink 200-300 ml of water. Do not induce vomiting. Seek immediate medical attention.[19]

-

-

Spill Response: In case of a spill, evacuate the area. Remove ignition sources. Collect the spilled material using appropriate tools and place it in a sealed container for disposal as hazardous waste.[23]

References

- 1. Understanding Adipic Acid and Its Role in this compound Production - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydrogenation of Adiponitrile to this compound over Raney Ni and Co Catalysts [mdpi.com]

- 4. globallcadataaccess.org [globallcadataaccess.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One-Pot Biocatalytic Transformation of Adipic Acid to 6-Aminocaproic Acid and 1,6-Hexamethylenediamine Using Carboxylic Acid Reductases and Transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US3461167A - Process for making hexamethylene-diamine from adiponitrile - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. cdn.intratec.us [cdn.intratec.us]

- 11. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. US2987452A - Method for the purification of this compound - Google Patents [patents.google.com]

- 14. patents.justia.com [patents.justia.com]

- 15. CH393353A - Process for removing impurities from hexamethylene diamine - Google Patents [patents.google.com]

- 16. US3510522A - Purification of this compound by recrystallization from cyclohexane - Google Patents [patents.google.com]

- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 18. people.chem.umass.edu [people.chem.umass.edu]

- 19. download.basf.com [download.basf.com]

- 20. echemi.com [echemi.com]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. nj.gov [nj.gov]

A Technical Guide to Novel Synthesis Methods for 1,6-Hexamethylene Diamine

Introduction

1,6-Hexamethylene diamine (HMDA) is a crucial chemical intermediate, primarily used in the production of nylon 6,6. The traditional synthesis of HMDA relies on petroleum-based feedstocks and involves the hydrogenation of adiponitrile (B1665535).[1][2] However, growing environmental concerns and the desire for sustainable manufacturing processes have spurred research into alternative, greener synthesis routes.[3][4][5] This technical guide provides an in-depth overview of recent advancements in the synthesis of HMDA, with a focus on bio-based and innovative catalytic methods.

The development of new synthesis methods for HMDA is driven by the need to reduce dependence on fossil fuels, minimize hazardous byproducts, and improve process efficiency.[6] Researchers are exploring various renewable feedstocks, including glucose, L-lysine, and biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and muconic acid.[3][7][8][9][10] These novel approaches often involve metabolic engineering of microorganisms or the development of highly selective and robust catalysts.[4][11][12]

This guide will detail the core principles of these emerging synthesis strategies, presenting quantitative data in structured tables for easy comparison. Detailed experimental protocols for key methods are provided, along with visualizations of reaction pathways and experimental workflows to aid in comprehension.

Bio-Based Synthesis of 1,6-Hexamethylene Diamine

A significant area of innovation lies in the development of biocatalytic and fermentation-based processes for HMDA production. These methods utilize engineered microorganisms to convert renewable substrates into HMDA, offering a more sustainable alternative to conventional chemical synthesis.

Synthesis from L-Lysine

Researchers have successfully engineered Escherichia coli to produce HMDA from L-lysine, a readily available amino acid produced by fermentation.[3] This biosynthetic pathway involves a one-carbon chain elongation cycle and a transaminase-decarboxylase cascade.[3]

Experimental Protocol: Biosynthesis of HMDA from L-Lysine

This protocol is based on the work described by researchers who engineered E. coli for HMDA production.[3]

1. Strain Construction:

-

The E. coli strain BL21(DE3) is used as the host.

-

Plasmids containing the genes for L-lysine α-oxidase (Raip), LeuABCD, α-ketoacid decarboxylase (KivD), transaminases (Vfl), D-alanine aminotransferase (Dat), and another alpha-ketoacid decarboxylase (KdcA) are constructed and transformed into the host strain.[3]

2. Fermentation:

-

The engineered E. coli strain is cultured in Luria-Bertani (LB) medium supplemented with appropriate antibiotics (e.g., 100 µg/mL ampicillin, 50 µg/mL kanamycin) at 37°C with orbital shaking at 250 rpm.[3]

-

Gene expression is induced by adding 0.5 mM of isopropyl β-D-1-thiogalactopyranoside (IPTG).[3]

-

The fermentation medium is supplemented with 5 g/L L-lysine, 1.0 mM MgSO₄, and 0.5 mM thiamine (B1217682) diphosphate (B83284) (ThDP).[3]

3. Product Analysis:

-

The fermentation broth is collected and centrifuged to remove the cells.

-

The supernatant is derivatized with phenyl isothiocyanate for analysis.[3]

-

The concentration of HMDA and other diamines is determined by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Quantitative Data:

| Parameter | Value | Reference |

| Host Organism | Escherichia coli BL21(DE3) | [3] |

| Substrate | L-Lysine | [3] |

| Final HMDA Titer | 213.5 ± 8.7 mg/L | [3] |

| Key Enzymes | Raip, LeuABCD, KivD, Vfl, Dat, KdcA | [3] |

Logical Relationship of L-Lysine to HMDA Pathway

Caption: Biosynthetic pathway from L-Lysine to 1,6-Hexamethylene diamine.

Synthesis from Adipic Acid

Another bio-based approach involves the conversion of adipic acid, which can also be produced from renewable feedstocks, to HMDA.[4][13] This process utilizes a cascade of carboxylic acid reductases (CARs) and transaminases (TAs).[13]

Experimental Protocol: Biocatalytic Conversion of Adipic Acid to HMDA

This protocol is based on a one-pot biocatalytic transformation study.[13]

1. Enzyme Preparation:

-

Wild-type and engineered carboxylic acid reductases (CARs) and transaminases (TAs) are expressed and purified.

2. Reaction Setup:

-

The reaction is performed in a one-pot system.

-

The reaction mixture contains adipic acid, purified CARs and TAs, and cofactor regenerating systems for ATP, NADPH, and an amine donor.[13]

3. Reaction Conditions:

-

The reaction is carried out at a controlled temperature and pH, optimized for the activity of the enzymes.

4. Product Analysis:

-

The reaction mixture is analyzed at different time points to determine the concentration of adipic acid, the intermediate 6-aminocaproic acid (6-ACA), and the final product HMDA.

-

Analytical methods such as HPLC are used for quantification.

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | Adipic Acid | [13] |

| Key Enzymes | Carboxylic Acid Reductases (CARs), Transaminases (TAs) | [13] |

| Conversion to 6-ACA | Up to 95% | [13] |

| Conversion of 6-ACA to HMDA | 50-75% (with engineered CAR) | [13] |

| Overall Conversion to HMDA | Up to 30% | [13] |

Experimental Workflow for Adipic Acid to HMDA Conversion

Caption: Two-step enzymatic cascade for HMDA synthesis from adipic acid.

Catalytic Synthesis from Renewable Feedstocks

Catalytic conversion of biomass-derived molecules presents a promising avenue for the sustainable production of HMDA. These methods often involve hydrogenation, amination, and other catalytic transformations.

Synthesis from Muconic Acid

Muconic acid, which can be produced from sugars via fermentation, can be converted to HMDA through a multi-step process involving hydrogenation and amination.[7][14][15]

Experimental Protocol: Synthesis of HMDA from Muconic Acid

This process involves the hydrogenation of muconic acid to 1,6-hexanediol (B165255), followed by amination.[7]

1. Hydrogenation of Muconic Acid to 1,6-Hexanediol:

-

A muconic acid starting material (muconic acid, its esters, or lactones) is reacted with hydrogen in the presence of a hydrogenation catalyst.[7]

-

The reaction is typically carried out in a suitable solvent under elevated temperature and pressure.

2. Amination of 1,6-Hexanediol to HMDA:

-

The resulting 1,6-hexanediol is then subjected to amination in the presence of an amination catalyst and ammonia (B1221849).[7][12]

-

This step is also performed at elevated temperature and pressure. A previously reported process used a Raney nickel catalyst at 200°C and 23 MPa, achieving a 90% yield of HMDA.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Muconic Acid | [7] |

| Intermediate | 1,6-Hexanediol | [7] |

| Amination Catalyst | Raney Nickel | [7] |

| Amination Temperature | 200°C | [7] |

| Amination Pressure | 23 MPa | [7] |

| HMDA Yield (from 1,6-hexanediol) | ~90% | [7] |

Reaction Pathway from Muconic Acid to HMDA

Caption: Catalytic conversion of muconic acid to 1,6-Hexamethylene diamine.

Reductive Amination of 1,6-Hexanediol

The reductive amination of 1,6-hexanediol is a key step in many bio-based routes to HMDA.[12][16][17] Research in this area focuses on developing efficient and selective catalysts.

Experimental Protocol: Reductive Amination of 1,6-Hexanediol with a Ru/Al₂O₃ Catalyst

This protocol is based on a study using a modified Ruthenium on alumina (B75360) catalyst.[16]

1. Catalyst Preparation:

-

A modified Ru/Al₂O₃ catalyst is prepared, for example, by anchoring Ru species with 1,10-phenanthroline (B135089) on the alumina support.[16]

2. Reaction Setup:

-

The reaction is carried out in a high-pressure reactor.

-

1,6-hexanediol, the catalyst, a solvent, and ammonia are charged into the reactor.

3. Reaction Conditions:

-

The reactor is pressurized with hydrogen.

-

The reaction is conducted at a specific temperature and pressure for a set duration.

4. Product Analysis:

-

After the reaction, the catalyst is separated by filtration.

-

The liquid product is analyzed by gas chromatography (GC) to determine the conversion of 1,6-hexanediol and the yield of HMDA.

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | 1,6-Hexanediol | [16] |

| Catalyst | Modified Ru/Al₂O₃ | [16] |

| HMDA Yield | 54% | [16] |

| Other Catalysts | Ni-P/Al₂O₃, Ru/C with base | [12][17] |

| HMDA Yield (Ru/C with Ba(OH)₂) | 34% | [17] |

Signaling Pathway of 1,6-Hexanediol Amination

Caption: Proposed reaction pathway for the reductive amination of 1,6-hexanediol.

Advancements in Conventional Synthesis: Hydrogenation of Adiponitrile

While bio-based routes are gaining traction, research continues to optimize the traditional synthesis of HMDA via the hydrogenation of adiponitrile (ADN).[1][18] Recent studies have focused on improving catalyst performance and reaction conditions to maximize HMDA yield and minimize byproducts.[1]

Experimental Protocol: Hydrogenation of Adiponitrile over Raney Ni Catalyst

This protocol is based on a study investigating the effects of various reaction parameters on ADN hydrogenation.[1]

1. Catalyst:

-

Raney Nickel (Raney Ni) is used as the catalyst.

2. Reaction Setup:

-

The reaction is conducted in a high-pressure autoclave.

-

Adiponitrile, the Raney Ni catalyst, and a solvent (often with added HMDA to suppress byproduct formation) are loaded into the reactor.

3. Reaction Conditions:

-

The reactor is sealed and purged with hydrogen before being pressurized to the desired level (e.g., 8 MPa).[1]

-

The reaction is heated to a specific temperature (e.g., 80-100°C) and stirred for the required duration.[1]

4. Product Analysis:

-

After cooling and depressurizing the reactor, the catalyst is removed by filtration.

-

The product mixture is analyzed by GC to determine the conversion of adiponitrile and the yields of HMDA and the intermediate 6-aminohexanenitrile (B1265705) (AHN).[1]

Quantitative Data for ADN Hydrogenation over Raney Ni:

| Parameter | Value | Reference |

| Substrate | Adiponitrile (ADN) | [1] |

| Catalyst | Raney Ni | [1] |

| Temperature | 100°C | [1] |

| H₂ Pressure | 8 MPa | [1] |

| ADN/HMDA Volumetric Ratio | 0.06 | [1] |

| HMDA Yield | 100% | [1] |

Experimental Workflow for Adiponitrile Hydrogenation

Caption: Workflow for the catalytic hydrogenation of adiponitrile to HMDA.

The synthesis of 1,6-hexamethylene diamine is undergoing a significant transformation, driven by the principles of green chemistry and sustainability. Bio-based routes utilizing engineered microorganisms and renewable feedstocks like L-lysine and adipic acid have demonstrated considerable promise, achieving increasingly competitive product titers.[3][13] Concurrently, advancements in catalysis are enabling the efficient conversion of biomass-derived platform chemicals, such as muconic acid and 1,6-hexanediol, into HMDA.[7][16] Even the conventional hydrogenation of adiponitrile is being refined for higher efficiency and selectivity.[1]

While challenges related to cost, yield, and scalability remain for some of the newer methods, the ongoing research detailed in this guide highlights a clear trajectory towards more environmentally friendly and economically viable production of this vital industrial chemical. The continued development of novel biocatalysts and chemocatalysts will be crucial in realizing the full potential of these innovative synthesis strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. globallcadataaccess.org [globallcadataaccess.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 6. Hexamethylenediamine (HMDA) from fossil- vs. bio-based routes: an economic and life cycle assessment comparative study - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. US20160326092A1 - Method for producing this compound - Google Patents [patents.google.com]

- 8. A novel method for the green synthesis of biobased hexamethylene-1,6-dicarbamate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN104066710B - Process for producing this compound from 5-hydroxymethylfurfural - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Application of 1,6-Hexamethylenediamine_Chemicalbook [chemicalbook.com]

- 14. WO2012141993A1 - Process for preparing this compound and polyamides therefrom - Google Patents [patents.google.com]

- 15. WO2015086819A1 - Method for producing this compound - Google Patents [patents.google.com]

- 16. Reductive amination of 1,6-hexanediol with a modified Ru/Al2O3 catalyst | CoLab [colab.ws]

- 17. pubs.acs.org [pubs.acs.org]

- 18. [PDF] Hydrogenation of Adiponitrile to this compound over Raney Ni and Co Catalysts | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Hexamethylenediamine Derivatives for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Hexamethylenediamine (HMDA), a foundational C6 aliphatic diamine, serves as a versatile building block in the synthesis of a diverse array of derivatives with significant applications in research, particularly in the fields of medicinal chemistry and drug development. Its linear, flexible backbone and the presence of two reactive primary amine functionalities allow for its incorporation into various molecular architectures, from antimicrobial agents and enzyme inhibitors to sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the synthesis of key HMDA derivatives, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.

Core Synthetic Strategies and Key Derivatives

The synthetic utility of this compound lies in the high reactivity of its terminal primary amine groups, which readily undergo a variety of chemical transformations. The most common derivatization strategies include N-acylation, N-alkylation, and the formation of guanidinium (B1211019) and quaternary ammonium (B1175870) salts. These reactions are employed to synthesize compounds with tailored biological activities and physicochemical properties.

Bis-Quaternary Ammonium Compounds (Bis-QACs) as Antimicrobial Agents

Bis-quaternary ammonium compounds derived from this compound are a class of potent antimicrobial agents. The general synthesis involves the N,N'-dialkylation of HMDA followed by quaternization of the resulting tertiary amines with an appropriate alkyl halide.

Experimental Protocol: Synthesis of N,N,N,N',N',N'-Hexaalkyl-N,N'-bis(pyridinium)hexane-1,6-diaminium dibromide

A typical synthesis involves a two-step process. First, the secondary amines are formed by reacting this compound with an alkyl halide. This is followed by quaternization with a second alkyl halide, often in a polar solvent.

Table 1: Synthesis of Bis-Quaternary Ammonium Derivatives of this compound

| Derivative Name | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |

| N,N'-Hexamethylenebis(1-dodecyl-4-carbamoylpyridinium bromide) | This compound, 1-bromododecane, 4-carbamoylpyridine | Not Specified | Not Specified | Not Specified | [1] |

| 4,4'-(p-Xylydithio)bis(1-octylpyridinium iodide) | This compound backbone modified with thioether linkage | Not Specified | Not Specified | Not Specified | [1] |

| 5,5'-[2,2'-(Tetramethylenedicarbonyldioxy)diethyl]bis(3-alkyl-4-methylthiazolium iodide) | This compound analog with ester linkage | Not Specified | Not Specified | Not Specified | [1] |

Chlorhexidine (B1668724): A Bis(biguanide) Antiseptic

Chlorhexidine is a widely used antiseptic agent synthesized from this compound. The synthesis involves the reaction of this compound with sodium dicyanamide (B8802431) to form hexamethylenebis(dicyandiamide), which is then reacted with p-chloroaniline hydrochloride.

Experimental Protocol: Synthesis of Chlorhexidine

A patented method describes the reaction of this compound dihydrochloride (B599025) with sodium dicyandiamide (B1669379) in n-butanol, followed by reaction with p-chloroaniline.[2][3] Another approach involves a one-pot synthesis where this compound or its salt is reacted with sodium dicyanamide in an alcoholic solvent in the presence of a catalytic amount of chlorhexidine base.[4]

-

Step 1: Synthesis of Hexamethylenebis(dicyandiamide)

-

This compound hydrochloride and sodium dicyandiamide are refluxed in n-butanol.[3]

-

The intermediate product is isolated by filtration after cooling.

-

-

Step 2: Synthesis of Chlorhexidine

-

The hexamethylenebis(dicyandiamide) intermediate is then reacted with p-chloroaniline hydrochloride in a suitable solvent at elevated temperatures.[3]

-

Table 2: Synthesis of Chlorhexidine from this compound

| Intermediate/Product | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |

| Hexamethylenebis(cyanoguanidine) | This compound, Sodium dicyanamide | Isopropanol | 120 °C, 2 hours, under pressure (3-4 bar) | ~69.5% (for Chlorhexidine base from one-pot) | [4] |

| Chlorhexidine | Hexamethylenebis(dicyandiamide), p-Chloroaniline hydrochloride | Ethylene (B1197577) glycol ether | 135-165 °C, 3 hours | 74.8 - 84.1% | [3] |

This compound as a Linker in Drug Development

The flexible six-carbon chain of this compound makes it an ideal linker for connecting different molecular entities in drug design, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The synthesis of HMDA-based linkers often involves the selective functionalization of one amine group while the other is protected, followed by deprotection and subsequent conjugation. A common strategy is to create a bismaleimide (B1667444) linker for conjugation to thiol groups on proteins.

Experimental Protocol: General Synthesis of a this compound-Bis(maleimide) Linker

-

Mono-protection of this compound: React this compound with one equivalent of a protecting group reagent (e.g., Boc anhydride) to yield N-Boc-1,6-diaminohexane.

-

Functionalization of the free amine: React the mono-protected HMDA with a maleimide-containing activated ester (e.g., maleimido-propionic acid N-hydroxysuccinimide ester).

-

Deprotection: Remove the Boc protecting group using an acid (e.g., trifluoroacetic acid).

-

Functionalization of the second amine: React the deprotected amine with the same maleimide-containing activated ester to yield the final bis(maleimide) linker.

Table 3: Examples of this compound Derivatives in Research Applications

| Derivative Type | Application | Synthetic Approach | Key Features |

| Bis-quaternary ammonium salts | Antimicrobial agents | N-alkylation and quaternization | Cationic heads for membrane interaction |

| Bis(biguanide) (Chlorhexidine) | Antiseptic | Reaction with dicyandiamide and aniline (B41778) derivative | Broad-spectrum antimicrobial activity |

| Bis(maleimide) linkers | Antibody-drug conjugates | Sequential protection, functionalization, and deprotection | Bivalent linker for protein conjugation |

| N-acylated derivatives | Enzyme inhibitors, DNA minor groove binders | Reaction with acyl chlorides or activated esters | Amide bonds for specific biological interactions |

Visualizing Synthesis and Biological Action

Experimental Workflow: General Synthesis of this compound Derivatives

The following diagram illustrates a generalized workflow for the synthesis of various HMDA derivatives, highlighting the key reaction types.

Signaling Pathway: Antimicrobial Mechanism of Bis-Quaternary Ammonium Compounds

The antimicrobial activity of bis-QACs is primarily attributed to their ability to disrupt bacterial cell membranes. This process involves a series of interactions leading to membrane permeabilization and eventual cell death.[5][6][7][8][9]

Logical Relationship: Structure-Activity Relationship of Bis-QACs

The antimicrobial efficacy of bis-QACs is influenced by their molecular structure, particularly the length of the alkyl chains attached to the quaternary nitrogen atoms and the nature of the linker.[1][10][11]

Conclusion

This compound is a valuable and versatile platform for the synthesis of a wide range of derivatives with significant potential in research and drug development. The ability to readily modify its structure allows for the fine-tuning of biological activity and physicochemical properties. The synthetic routes to key derivatives such as bis-quaternary ammonium compounds and chlorhexidine are well-established, and the use of HMDA as a linker in more complex molecules like antibody-drug conjugates is a rapidly evolving field. Further exploration of novel HMDA derivatives and their biological targets is a promising avenue for the discovery of new therapeutic agents.

References

- 1. Bridge-linked bis-quaternary ammonium anti-microbial agents: relationship between cytotoxicity and anti-bacterial activity of 5,5'-[2,2'-(tetramethylenedicarbonyldioxy)-diethyl]bis(3-alkyl-4-methylthiazonium iodide)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP2066622B1 - Process for preparing hexamethylenebiscyanoguanidine and chlorhexidine - Google Patents [patents.google.com]

- 3. CN102993056A - Preparation method of chlorhexidine compound - Google Patents [patents.google.com]

- 4. WO2008031456A1 - Process for preparing hexamethylenebiscyanoguanidine and chlorhexidine - Google Patents [patents.google.com]

- 5. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Relationship between pharmacological effect and chemical structure in a series of bis-quaternary compounds of ethylene and hexamethylene diamine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigations into the structure–activity relationship in gemini QACs based on biphenyl and oxydiphenyl linker - PMC [pmc.ncbi.nlm.nih.gov]

Hexamethylenediamine CAS number and safety data sheet information

This technical guide provides an in-depth overview of Hexamethylenediamine (HMDA), a crucial diamine in the chemical industry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key chemical processes.

Safety and Hazard Information

This compound is a combustible, corrosive, and hygroscopic solid that can cause severe skin burns and eye damage.[4][5][6] It is harmful if swallowed or in contact with skin and may cause respiratory irritation.[4]

Table 1: GHS Hazard Statements

| Hazard Code | Description |

| H227 | Combustible liquid.[4] |

| H302 + H312 | Harmful if swallowed or in contact with skin.[4] |

| H314 | Causes severe skin burns and eye damage.[4] |

| H335 | May cause respiratory irritation.[4] |

| H402 | Harmful to aquatic life.[4] |

Table 2: First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with water.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting.[7] |

In case of exposure, it is crucial to call a poison center or physician immediately.[7]

Physicochemical Properties

This compound is a colorless crystalline solid with a distinct amine-like odor.[1][2] It is highly soluble in water.[7]

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H16N2 |

| Molecular Weight | 116.21 g/mol [1] |

| Melting Point | 42 °C[7] |

| Boiling Point | 205 °C[7] |

| Flash Point | 85 °C (Open Cup)[7] |

| Density | 0.89 g/mL at 25 °C[3] |

| Vapor Pressure | 1.1 mmHg at 122°F |

| Vapor Density | 4.01 (vs air)[1] |

| pH | 12.4 (100 g/L solution at 25 °C)[3] |

| Lower Explosive Limit | 0.9%[7] |

| Upper Explosive Limit | 4.1%[7] |

Experimental Protocols

Synthesis of this compound

The primary industrial route for synthesizing this compound is the hydrogenation of adiponitrile. This process is typically carried out using a nickel-based catalyst, such as Raney nickel.

Experimental Workflow: Hydrogenation of Adiponitrile

Caption: Industrial synthesis of this compound.

Synthesis of Nylon-6,6

This compound is a key monomer in the production of Nylon-6,6, a widely used polyamide. The synthesis involves a condensation polymerization reaction with adipoyl chloride.

Experimental Protocol: Interfacial Polymerization of Nylon-6,6

-

Prepare Solutions:

-

Solution A: Dissolve 3.0 g of this compound and 1.0 g of sodium hydroxide (B78521) in 50 mL of distilled water.

-

Solution B: Dissolve 1.5 to 2.0 mL of adipoyl chloride in 50 mL of cyclohexane.

-

-

Polymerization:

-

Carefully pour the this compound solution (Solution A) into a beaker.

-

Slowly pour the adipoyl chloride solution (Solution B) down the side of the beaker to form a distinct layer on top of the aqueous layer, minimizing mixing.

-

-

Formation of Nylon:

-

A film of Nylon-6,6 will form at the interface of the two immiscible liquids.

-

Using forceps, gently grasp the polymer film and pull it out of the beaker. A continuous thread of nylon can be drawn.

-

-

Washing and Drying:

-

Wash the nylon rope with water and then with a 50% aqueous ethanol (B145695) solution.

-

Allow the nylon to dry on a paper towel.

-

Reaction Pathway: Nylon-6,6 Synthesis

References

- 1. 1,6-HEXANEDIAMINE | Occupational Safety and Health Administration [osha.gov]